

5-Bromo-2-chlorophenol structural information and SMILES string

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Compound of Interest

Compound Name: 5-Bromo-2-chlorophenol

Cat. No.: B068879

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An In-depth Technical Guide to 5-Bromo-2chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive structural information, physicochemical properties, and detailed experimental protocols for the analysis of **5-Bromo-2-chlorophenol**.

Structural and Physicochemical Data

5-Bromo-2-chlorophenol is a halogenated aromatic compound with the molecular formula C₆H₄BrClO.[1][2][3] It is also known by its IUPAC name, **5-bromo-2-chlorophenol**.[1] This compound is a solid at room temperature, appearing as a light yellow to white crystalline powder.[3]

The structural and identifying information for **5-Bromo-2-chlorophenol** is summarized in the table below.



Identifier	Value	Source
IUPAC Name	5-bromo-2-chlorophenol	[1]
SMILES String	C1=CC(=C(C=C1Br)O)Cl	[1][4]
Molecular Formula	C ₆ H ₄ BrClO	[1][2][3]
Molecular Weight	207.45 g/mol	[1][2]
CAS Number	183802-98-4	[1][3][5]
InChI	InChI=1S/C6H4BrClO/c7-4-1- 2-5(8)6(9)3-4/h1-3,9H	[1][2][4]
InChIKey	UEVFFMZHGNYDKM- UHFFFAOYSA-N	[1][2][4]

A summary of the key physicochemical properties of **5-Bromo-2-chlorophenol** is provided below.

Property	Value	Source
Melting Point	55-58 °C	[6]
Boiling Point	234 °C	[6]
Appearance	Light yellow to white crystalline powder	[3]
pKa (Predicted)	7.53 ± 0.10	[3]

Experimental Protocols Synthesis of 5-Bromo-2-chlorophenol

A common laboratory-scale synthesis of **5-Bromo-2-chlorophenol** involves the demethylation of **5-bromo-2-chloroanisole** using boron tribromide.

Materials:



- 5-bromo-2-chloroanisole
- Dichloromethane (DCM)
- Boron tribromide (BBr₃)
- 2N Sodium hydroxide (NaOH) solution
- 2N Hydrochloric acid (HCl)
- tert-Butyl methyl ether (TBME)
- Anhydrous sodium sulfate (Na₂SO₄)
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloroanisole in dichloromethane.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution while stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.
- Upon completion of the reaction, carefully pour the mixture into a pre-cooled mixture of 2N NaOH and ice.
- Extract the aqueous mixture twice with tert-butyl methyl ether.
- Acidify the aqueous phase to a suitable pH with 2N HCl.
- Extract the acidified aqueous phase again with tert-butyl methyl ether twice.
- Combine all the organic phases and dry over anhydrous sodium sulfate.



 Evaporate the solvent under reduced pressure to yield 5-bromo-2-chlorophenol as colorless crystals.

Purity Determination by Gas Chromatography (GC)

The purity of **5-Bromo-2-chlorophenol** can be determined using gas chromatography with a flame ionization detector (FID). Due to the polar nature of phenols, derivatization may be employed to improve peak shape and resolution, though direct analysis is also possible.

Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID)
- Capillary column suitable for phenol analysis (e.g., a DB-5 or equivalent 5% phenylmethylpolysiloxane column)

Direct Analysis Method:

- Column: 30 m x 0.25 mm ID, 0.25 μm film thickness
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
- Injection Volume: 1 μL
- Sample Preparation: Prepare a 1 mg/mL solution of 5-Bromo-2-chlorophenol in a suitable solvent such as dichloromethane or methanol.



Acetylation Derivatization for Improved Analysis:

- Dissolve approximately 10 mg of **5-Bromo-2-chlorophenol** in 1 mL of a suitable solvent.
- Add 100 μL of acetic anhydride and 50 μL of pyridine.
- Heat the mixture at 60 °C for 30 minutes.
- After cooling, the sample is ready for injection. The GC conditions would be similar to the direct analysis method, but the retention time will shift due to the formation of the acetate ester.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of **5-Bromo-2-chlorophenol**.

Sample Preparation:

- Dissolve 5-25 mg of **5-Bromo-2-chlorophenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[1][2]
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1]
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

¹H NMR Spectroscopy:

• Spectrometer: 400 MHz or higher

Solvent: CDCl₃ or DMSO-d6

• Reference: Tetramethylsilane (TMS) at 0 ppm



 Expected Chemical Shifts (Predicted): The aromatic protons are expected to appear in the range of 6.8-7.5 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **5-Bromo-2-chlorophenol**. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- · Record a background spectrum of the empty ATR crystal.
- Place a small amount of the 5-Bromo-2-chlorophenol powder onto the ATR crystal, ensuring complete coverage.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Record the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[6][7]

Expected Absorptions:

- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[8]
- Aromatic C-H stretch: Peaks in the region of 3000-3100 cm⁻¹.[8]
- Aromatic C=C stretch: Absorptions in the 1400-1600 cm⁻¹ region.[8]
- C-O stretch: A peak in the 1200-1300 cm⁻¹ region.
- C-Cl stretch: Typically in the 600-800 cm⁻¹ region.



• C-Br stretch: Typically in the 500-600 cm⁻¹ region.

Visualization of Structural Information

The following diagram illustrates the key structural identifiers of **5-Bromo-2-chlorophenol**.



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Caption: Key structural identifiers for **5-Bromo-2-chlorophenol**.

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